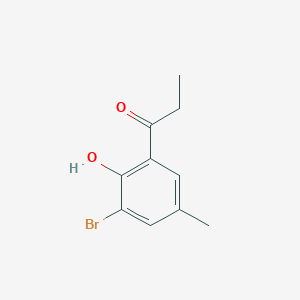

1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

Description

Contextualization within Brominated Acetophenones and Propiophenones

Brominated acetophenones and propiophenones represent a significant class of organic compounds that are widely utilized as intermediates in the synthesis of more complex molecules. The introduction of a bromine atom onto the aromatic ring or the aliphatic side chain can significantly influence the reactivity of the molecule. Specifically, α-bromination of ketones is a common synthetic strategy to introduce a good leaving group, facilitating subsequent nucleophilic substitution reactions. This makes brominated propiophenones valuable precursors for the synthesis of a variety of organic compounds, including pharmaceuticals. nih.gov

Significance of Hydroxy- and Methyl-Substituted Phenylpropanones in Organic Chemistry

The presence of hydroxyl (-OH) and methyl (-CH3) groups on the phenyl ring of a phenylpropanone derivative further diversifies its chemical behavior. The hydroxyl group, being an activating group, can direct electrophilic substitution to specific positions on the aromatic ring and can also participate in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility. The methyl group, also an activating group, can similarly influence the regioselectivity of reactions on the aromatic ring. The combination of these substituents on a phenylpropanone framework creates a versatile scaffold for the development of new compounds with potential biological activities. For instance, substituted phenylpropanoic acid derivatives have been investigated as activators for human peroxisome proliferator-activated receptors, indicating the potential for this class of compounds in medicinal chemistry.

Overview of Research Trajectories for Related Ketonic Frameworks

Ketonic frameworks, in general, are fundamental building blocks in organic synthesis. Research into substituted ketones, including propiophenones, is a vibrant area of study. Scientists are continually exploring new synthetic methodologies to create diverse libraries of these compounds. A significant research trajectory involves the use of these frameworks in the development of novel therapeutic agents. For example, various propiophenone (B1677668) derivatives have been synthesized and evaluated for their potential as antidiabetic and anticancer agents. nih.govnih.gov The core structure of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, with its multiple functional groups, aligns with the ongoing trend of creating structurally complex and functionally diverse molecules for biological screening.

Scope and Objectives of Academic Inquiry into this compound

While extensive research on the broad class of substituted propiophenones is well-documented, specific academic inquiry into this compound appears to be limited. The primary objective of academic investigation into this specific compound would likely be to elucidate its unique chemical reactivity and to explore its potential as a precursor for the synthesis of novel heterocyclic compounds or other complex organic molecules. Furthermore, given the biological activities observed in structurally related compounds, another key objective would be to screen this compound and its derivatives for potential pharmacological properties. The synthesis and characterization of such a molecule are the foundational steps for any future investigation into its practical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFMIWSNYNQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Bromo 2 Hydroxy 5 Methyl Phenyl Propan 1 One

Strategies for Carbon-Carbon Bond Formation in Aryl Propanones

The initial and crucial phase in the synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is the construction of the hydroxy aryl propanone backbone. This is typically achieved by introducing a propanoyl group onto a 4-methylphenol (p-cresol) precursor. Friedel-Crafts acylation and its variants are the most prominent methods for this transformation.

Friedel-Crafts Acylation Approaches with Propanoic Acid Derivatives

The direct Friedel-Crafts acylation of phenols can be complex due to the bidentate nucleophilic character of the phenol (B47542), which can lead to both C-acylation (on the ring) and O-acylation (on the hydroxyl group). A more controlled and widely used approach is the Fries rearrangement, which is a two-step process to generate hydroxy aryl ketones from phenolic esters. wikipedia.orgsigmaaldrich.combyjus.com

The process commences with the O-acylation of p-cresol (B1678582) using a propanoic acid derivative, such as propionyl chloride or propanoic anhydride (B1165640), to form the ester intermediate, 4-methylphenyl propionate. This ester is then subjected to a rearrangement reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. sigmaaldrich.com The acyl group migrates from the phenolic oxygen to the aromatic ring. byjus.com

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. To obtain the desired precursor, 2'-hydroxy-5'-methylpropiophenone (B1329374), the propanoyl group must migrate to the ortho position relative to the hydroxyl group. This outcome is generally favored by higher reaction temperatures. wikipedia.orgbyjus.com In contrast, lower temperatures tend to favor the formation of the para-acylated product. wikipedia.org The use of non-polar solvents also typically promotes ortho-acylation. byjus.com

| Condition | Effect on Product Ratio | Primary Product Favored |

|---|---|---|

| High Temperature | Favors thermodynamic control | Ortho-acylated product |

| Low Temperature | Favors kinetic control | Para-acylated product |

| Non-polar Solvent | Limits solvent cage escape | Ortho-acylated product |

| Polar Solvent | Facilitates solvent-separated ion pairs | Para-acylated product |

Organometallic Coupling Reactions for Ketone Synthesis

While Friedel-Crafts reactions are the primary route to aryl ketones, organometallic coupling reactions represent an alternative, albeit less direct, strategy for carbon-carbon bond formation. Reactions like the Suzuki-Miyaura coupling or Stille coupling are powerful tools for creating bonds between sp²-hybridized carbons, though they are more commonly used for biaryl synthesis than for direct ketone formation from phenols.

A potential, though non-standard, organometallic pathway to an aryl propanone could involve the coupling of an organometallic reagent with an acylating agent. For instance, an organozinc or organocadmium reagent derived from a protected bromophenol could react with propionyl chloride. However, for the synthesis of this compound, this approach is synthetically inefficient compared to the Fries rearrangement as it would require additional protection/deprotection steps for the hydroxyl group and careful management of multiple halogenated positions.

Bromination Strategies for Substituted Phenolic Ketones

Following the successful synthesis of the 2'-hydroxy-5'-methylpropiophenone intermediate, the next critical step is the introduction of a bromine atom at the C3 position of the aromatic ring. The success of this step relies on achieving high regioselectivity.

Regioselective Bromination of the Aromatic Ring

The regioselectivity of electrophilic aromatic substitution, such as bromination, is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of 2'-hydroxy-5'-methylpropiophenone, the ring is substituted with three groups: a hydroxyl group (-OH) at C2, a methyl group (-CH₃) at C5, and a propanoyl group (-COCH₂CH₃) at C1.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group.

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

Propanoyl Group (-CO-R): A deactivating, meta-directing group.

The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates the reaction. It strongly directs the incoming electrophile (Br⁺) to the positions ortho (C3) and para (C6, relative to -OH) to itself. The C1 position is already substituted. The C6 position is para to the hydroxyl group but is also ortho to the methyl group. The C3 position is ortho to the hydroxyl group and, conveniently, meta to the deactivating propanoyl group. The combined directing effects strongly favor the substitution of bromine at the C3 position, leading to the desired product.

Common reagents for this transformation include molecular bromine (Br₂) in a suitable solvent like glacial acetic acid or a chlorinated solvent. asianpubs.orgmdpi.com Another widely used reagent is N-Bromosuccinimide (NBS), which is often considered a milder and more selective brominating agent, capable of reducing the formation of over-brominated byproducts. nih.govorganic-chemistry.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid, Room Temp. | Classic, effective for activated rings. Can lead to polybromination if not controlled. asianpubs.org |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF, Room Temp. | Milder reagent, often provides higher selectivity and easier handling. nih.govorganic-chemistry.org |

Multi-Step Synthetic Sequences and Intermediate Formation

The most logical and efficient synthesis of this compound is a two-step sequence starting from commercially available 4-methylphenol (p-cresol). libretexts.org

Step 1: Formation of 2'-Hydroxy-5'-methylpropiophenone (Intermediate)

The synthesis begins with the acylation of p-cresol. As outlined previously, this is best accomplished via a Fries rearrangement. P-cresol is first esterified with propionyl chloride or propanoic anhydride to yield the key intermediate, 4-methylphenyl propionate. This ester is then treated with a Lewis acid like aluminum chloride and heated to induce the rearrangement of the propanoyl group to the position ortho to the hydroxyl group, yielding 2'-hydroxy-5'-methylpropiophenone.

Step 2: Regioselective Bromination

The synthesized 2'-hydroxy-5'-methylpropiophenone is then subjected to electrophilic bromination. Using a reagent such as bromine in acetic acid or N-bromosuccinimide, a bromine atom is selectively introduced at the C3 position of the aromatic ring. The strong directing effect of the C2-hydroxyl group and the deactivating nature of the propanoyl group ensure high regioselectivity, leading to the formation of the final product, this compound.

This multi-step pathway provides a controlled and predictable route to the target compound, leveraging classic and well-understood organic reactions to build molecular complexity in a stepwise manner.

Role of 2-Hydroxy-5-methylacetophenone as a Precursor

The synthesis of this compound fundamentally relies on the availability of 2-Hydroxy-5-methylacetophenone as a key starting material. sgbaukrc.ac.innih.gov This aromatic ketone provides the essential phenolic and methyl-substituted benzene ring upon which the desired functionality is built. The preparation of 2-Hydroxy-5-methylacetophenone itself is often achieved through a Fries rearrangement of p-cresyl acetate (B1210297). In this reaction, p-cresyl acetate is heated with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), which induces the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding the target ketone. sgbaukrc.ac.in

Once 2-Hydroxy-5-methylacetophenone is obtained, it serves as the direct precursor for the subsequent steps. The synthetic strategy typically involves two main transformations: the extension of the acetyl group to a propanoyl group and the regioselective bromination of the aromatic ring. The presence of the hydroxyl and acetyl groups on the ring directs the position of subsequent electrophilic substitution, such as bromination.

Utilization of Mannich Bases in Propanone Derivatization

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that serves as a valuable method for the aminoalkylation of acidic protons located alpha to a carbonyl group. academicjournals.orgnih.gov In the context of synthesizing propanone derivatives from an acetophenone (B1666503) precursor like 2-Hydroxy-5-methylacetophenone, the Mannich reaction offers a versatile pathway. ijpsonline.com

The reaction involves the condensation of the ketone (2-Hydroxy-5-methylacetophenone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. academicjournals.orgimpactfactor.org The initial step is the formation of an iminium ion from the aldehyde and the amine. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, known as a Mannich base. ijpsonline.com

These Mannich bases are highly reactive intermediates. nih.gov They can be converted into other useful compounds, such as α,β-unsaturated ketones (enones), through the elimination of the amine upon treatment with a base. These enones can then undergo further reactions, such as conjugate addition, to introduce the additional carbon atom required to form the propanone side chain. This multi-step process, beginning with the Mannich reaction, provides a controlled method for elongating the side chain of the precursor ketone.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of solvent, the catalyst system, and the adherence to green chemistry principles.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the outcome of the synthetic steps involved in producing this compound. Solvents can affect reactant solubility, reaction rates, and the position of chemical equilibria. For instance, in the Friedel-Crafts acylation to produce the precursor, solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used, but their toxicity has led to a search for alternatives. In electrophilic bromination reactions, the polarity of the solvent can impact the reaction's selectivity and rate. A solvent's ability to stabilize charged intermediates can favor certain reaction pathways over others.

| Solvent Type | Example | Potential Role in Synthesis | General Effect on Yield/Selectivity |

|---|---|---|---|

| Non-Polar Aprotic | Hexane, Carbon Disulfide | Friedel-Crafts Acylation | Can improve selectivity by minimizing side reactions but may suffer from poor solubility of polar reagents. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Mannich Reaction, Bromination | Effectively solvates ions and can accelerate reaction rates. May influence regioselectivity in bromination. |

| Polar Protic | Ethanol (B145695), Acetic Acid | Bromination | Can participate in the reaction (e.g., as a proton source). Acetic acid is a common solvent for bromination, facilitating the reaction. |

Catalyst Systems for Enhanced Synthesis Protocols

Catalysts are fundamental to achieving efficient synthesis, enabling reactions to proceed under milder conditions and with greater selectivity. abcr.com In the synthesis of this compound, several catalytic systems are pertinent.

For the initial Friedel-Crafts acylation to form the precursor, a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) is required in stoichiometric amounts. sgbaukrc.ac.in However, research focuses on developing more efficient, reusable solid acid catalysts, such as zeolites or clays, to reduce waste and simplify purification. For the bromination step, while molecular bromine can be used, catalysts can enhance the reaction's efficiency and selectivity. For example, iron(III) bromide (FeBr₃) is often used as a Lewis acid catalyst to polarize the Br-Br bond, making it a more potent electrophile.

| Catalyst | Reaction Step | Function | Potential for Enhancement |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Lewis acid, activates the acylating agent. sgbaukrc.ac.in | High efficiency but generates significant waste. Replacement with reusable solid acids is a key research area. |

| Iron(III) Bromide (FeBr₃) | Aromatic Bromination | Lewis acid, polarizes Br₂ to generate a stronger electrophile. | Improves reaction rate and can influence regioselectivity. |

| Titanium Silicate Molecular Sieves | Various oxidations/hydroxylations | Heterogeneous catalyst. rsc.org | Offers potential for greener, more selective oxidation steps if required in alternative synthetic routes. rsc.org |

Green Chemistry Principles in Synthetic Approaches

Applying the principles of green chemistry is essential for developing sustainable synthetic methods. unibo.it This involves designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

Chemical Reactivity and Transformation Studies of 1 3 Bromo 2 Hydroxy 5 Methyl Phenyl Propan 1 One

Reactivity at the Carbonyl Group

The carbonyl group is a primary site for a variety of chemical reactions, including nucleophilic additions and condensation reactions, which are fundamental to the construction of more complex molecular architectures.

The carbonyl carbon of 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is electrophilic and susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. Subsequent protonation yields the final addition product. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in

A common example of a nucleophilic addition reaction is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the more potent nucleophile, the cyanide ion (CN⁻). ncert.nic.in The resulting cyanohydrins are valuable synthetic intermediates.

Another example is the addition of sodium bisulfite, which can be used to form crystalline addition products, a reaction often employed in the purification of carbonyl compounds.

Condensation reactions involving the carbonyl group are pivotal for the synthesis of various heterocyclic compounds. These reactions typically begin with an initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

Chalcones: The synthesis of chalcones can be achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde. rjlbpcs.comscialert.net In the case of this compound, it would react with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield a chalcone (B49325) derivative. rjlbpcs.comscialert.net The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scialert.net Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated ketone characteristic of the chalcone scaffold. scialert.net

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Claisen-Schmidt Condensation | Chalcone Derivative |

Pyrazoles: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from chalcones. The chalcone derived from this compound can undergo a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govjmchemsci.com This reaction typically proceeds by the initial formation of a pyrazoline intermediate, which is subsequently oxidized or undergoes elimination to form the aromatic pyrazole (B372694) ring. The reaction of 1,3-diketones with hydrazine derivatives is a common and straightforward method for obtaining polysubstituted pyrazoles. nih.gov

Isoxazoles: Isoxazoles are another class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A common synthetic route to isoxazoles involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. nih.gov The chalcone is first converted to its corresponding α,β-dibromo derivative by reaction with bromine. sciensage.info This dibromide then reacts with hydroxylamine hydrochloride in the presence of a base to yield the isoxazole. Alternatively, isoxazoles can be synthesized directly from α,β-unsaturated ketones (chalcones) and hydroxylamine hydrochloride under basic conditions. nih.govderpharmachemica.com

| Chalcone Derivative | Reagent | Product |

|---|---|---|

| From this compound | Hydrazine Hydrate | Pyrazole Derivative |

| From this compound | Hydroxylamine Hydrochloride | Isoxazole Derivative |

Keto-enol tautomerism is an equilibrium between a ketone (the keto form) and its corresponding enol. organicchemistrytutor.com For this compound, the keto form is generally more stable. However, the equilibrium can be influenced by several factors. The presence of the phenolic hydroxyl group can lead to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen in the keto form, which would further stabilize it.

The formation of the enol tautomer can be catalyzed by both acids and bases. chemistrysteps.com In acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and easier to remove. In basic conditions, an α-proton is removed to form an enolate, which is then protonated to yield the enol. chemistrysteps.com

Factors that can shift the equilibrium towards the enol form include extended conjugation and intramolecular hydrogen bonding within the enol structure. For 2-hydroxyacetophenone (B1195853), a related compound, the enolic form is stabilized by a strong intramolecular hydrogen bond. nih.gov Similarly, the enol form of this compound could be stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the enolic hydroxyl group.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, enabling reactions such as esterification and etherification, as well as participation in metal chelation.

The phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Etherification can be achieved through reactions like the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a strong base, acts as a nucleophile and attacks an alkyl halide. For instance, reaction with methyl iodide in the presence of a base like sodium hydride would produce the corresponding methyl ether.

The presence of the hydroxyl group ortho to the carbonyl group in this compound makes it an excellent candidate for acting as a bidentate ligand in coordination chemistry. The phenolic proton can be lost, and the resulting phenoxide oxygen and the carbonyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring.

This chelation ability is a well-known characteristic of o-hydroxyaryl ketones and related Schiff base ligands. These types of ligands are known to form stable complexes with a variety of transition metals. The electronic properties of the resulting metal complexes can be tuned by the substituents on the aromatic ring. In this case, the bromo and methyl groups would influence the electron density on the coordinating atoms and, consequently, the stability and reactivity of the metal complex.

Transformations Involving the Bromo Substituent

The bromine atom attached to the aromatic ring serves as a versatile handle for introducing new functionalities, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Diversification

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. However, the direct application of classical SNAr reactions to this compound is challenging. The benzene (B151609) ring in this compound is rendered electron-rich by the activating, electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. quora.com

For an SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com Since this compound lacks such activating groups, it is generally inert to traditional SNAr conditions.

Modern synthetic methods, however, have expanded the scope of nucleophilic substitution on electron-rich aryl halides. Strategies such as transition-metal-catalyzed amination and etherification (e.g., Buchwald-Hartwig amination) or reactions proceeding through radical-mediated pathways can achieve substitution on otherwise unreactive substrates. osti.govnih.gov For instance, a concerted SNAr reaction has been reported for the substitution of 5-bromo-1,2,3-triazines with phenols, indicating that non-classical mechanisms can be leveraged for challenging transformations. acs.org

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used strategy for forming carbon-carbon bonds, and the bromo substituent makes this compound an excellent substrate for these transformations. nobelprize.org Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the direct linkage of the aryl bromide core to other aryl, vinyl, or alkynyl groups.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the starting material to form a palladium(II) intermediate. libretexts.org

Transmetallation: An organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

The Suzuki reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is particularly common for creating biaryl structures. nih.gov This methodology is tolerant of a wide array of functional groups, making it suitable for the functionalized core of this compound. rsc.orgnih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Potential Product |

|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Hydroxy-5-methyl-[1,1'-biphenyl]-3-yl)propan-1-one |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Hydroxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-yl)propan-1-one |

| Thiophene-2-boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Hydroxy-5-methyl-3-(thiophen-2-yl)phenyl)propan-1-one |

| Pyridine-3-boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Hydroxy-5-methyl-3-(pyridin-3-yl)phenyl)propan-1-one |

Further Derivatization and Functionalization

The ketone carbonyl group and its adjacent α-hydrogens in the propanone side chain are key sites for further molecular elaboration.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. wikipedia.org In this reaction, this compound acts as the ketone component. The reaction proceeds by the deprotonation of an α-hydrogen from the ketone by a base (like NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the characteristic α,β-unsaturated ketone structure of the chalcone. gordon.edu

The reaction can be performed by treating the starting ketone with various substituted benzaldehydes, leading to a wide library of chalcone derivatives. taylorfrancis.comresearchgate.net

| Aldehyde Reactant | Base Catalyst | Potential Chalcone Product Name |

|---|---|---|

| Benzaldehyde | NaOH | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Hydroxybenzaldehyde | KOH | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

Preparation of Alkyl and Arylpropylamine Analogs

The propanone moiety can be converted into valuable propylamine (B44156) analogs through a multi-step synthetic sequence. A common approach involves the synthesis of 3-arylpropylamines from aryl halides via a Heck reaction with acrylamide, followed by hydrogenation and reduction steps. Another established method is the ammonolysis of arylchloropropanes, where the chloro-intermediate is treated with ammonia (B1221849) or a primary/secondary amine in an autoclave at elevated temperatures. mdma.chnih.gov

This transformation typically involves:

Reduction of the Ketone: The carbonyl group of this compound is first reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to a Leaving Group: The resulting hydroxyl group is converted into a better leaving group, for example, by chlorination with thionyl chloride (SOCl₂) to yield a 3-chloropropane derivative.

Nucleophilic Substitution with Amines: The chloro-derivative is then reacted with a desired primary or secondary amine (e.g., methylamine, dimethylamine, piperidine) to displace the chloride and form the final alkyl or arylpropylamine analog.

| Amine Reactant | Potential Product Name |

|---|---|

| Ammonia (NH₃) | 3-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-aminopropane |

| Methylamine (CH₃NH₂) | 3-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(methylamino)propane |

| Dimethylamine ((CH₃)₂NH) | 3-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(dimethylamino)propane |

| Aniline (C₆H₅NH₂) | 3-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(phenylamino)propane |

Formation of 1,3-Diones and Related Diketone Structures

The formation of 1,3-diones (or β-diketones) from this compound can be achieved through a Claisen condensation reaction. wikipedia.org This reaction involves the C-acylation at the α-position of the ketone. beilstein-journals.org In this process, the starting ketone is treated with an ester in the presence of a strong base, such as sodium methoxide (B1231860) or sodium amide. scispace.com

The mechanism begins with the base abstracting an α-proton from the ketone to generate an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the alkoxy group from the ester leads to the formation of the 1,3-dione. wikipedia.org This synthetic route allows for the extension of the propanone side chain, introducing a second carbonyl group and creating a versatile β-diketone structure. eurjchem.comresearchgate.netnih.gov

| Ester Reactant | Base | Potential 1,3-Dione Product |

|---|---|---|

| Ethyl Acetate | Sodium Ethoxide | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)pentane-1,3-dione |

| Methyl Benzoate | Sodium Methoxide | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-phenylpropane-1,3-dione |

| Ethyl Formate | Sodium Ethoxide | 3-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-oxopropanal |

| Methyl 4-chlorobenzoate | Sodium Methoxide | 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)-3-(4-chlorophenyl)propane-1,3-dione |

Structural Characterization Methodologies

Vibrational Spectroscopic Techniques for Structural Assignment

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations such as stretching and bending. The specific frequencies of these absorptions are indicative of the types of bonds present. For 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the FTIR spectrum is expected to show characteristic peaks that confirm the presence of its key functional groups.

Key expected vibrational modes include the stretching of the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, carbon-carbon double bonds (C=C) within the aromatic ring, and carbon-hydrogen (C-H) bonds of the alkyl and aromatic moieties. The presence of the bromine atom and the substitution pattern on the benzene (B151609) ring also influence the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy also provides information about molecular vibrations. However, it is based on the inelastic scattering of monochromatic light (Raman scattering). While FTIR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. The combination of both FTIR and FT-Raman provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound would display distinct signals for the protons of the methyl group (-CH₃), the ethyl group (-CH₂CH₃) of the propanone side chain, the aromatic protons, and the hydroxyl proton. Key parameters in the ¹H NMR spectrum are:

Chemical Shift (δ): Indicates the electronic environment of a proton. For example, aromatic protons typically appear at a higher chemical shift (downfield) compared to alkyl protons.

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Splitting (Multiplicity): Describes the number of adjacent protons, providing connectivity information. For instance, the -CH₂- group's signal would be split by the adjacent -CH₃ protons, and vice-versa.

Interactive ¹H NMR Data Table

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.42 | d | 1H |

| Aromatic-H | 7.21 | d | 1H |

| -OH | 12.43 | s | 1H |

| -CH₂- | 2.98 | q | 2H |

| Ring -CH₃ | 2.29 | s | 3H |

| -CH₂CH₃ | 1.21 | t | 3H |

Note: This table represents typical, predicted values and may not reflect exact experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon atom (e.g., carbonyl, aromatic, alkyl). For this compound, separate signals are expected for the carbonyl carbon, the six carbons of the benzene ring (with their chemical shifts influenced by the attached substituents: -OH, -Br, -CH₃, and the propanoyl group), and the carbons of the ethyl and methyl groups. semanticscholar.org

Interactive ¹³C NMR Data Table

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 204.8 |

| Aromatic C-OH | 158.2 |

| Aromatic C-Br | 110.1 |

| Aromatic C-CH₃ | 130.5 |

| Aromatic C-H | 137.9 |

| Aromatic C-H | 128.9 |

| Aromatic C-C=O | 119.5 |

| -CH₂- | 36.1 |

| Ring -CH₃ | 20.3 |

| -CH₂CH₃ | 8.4 |

Note: This table represents typical, predicted values and may not reflect exact experimental results.

Advanced NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

To definitively establish the molecular structure, advanced 2D NMR techniques are utilized. semanticscholar.org

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is invaluable for confirming the connectivity within the ethyl group and for assigning which aromatic protons are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

Together, these advanced NMR experiments provide a comprehensive and unambiguous map of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique would confirm its molecular weight and provide insights into its molecular structure through the analysis of fragmentation patterns.

In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion. The exact mass of this molecular ion can be used to confirm the elemental composition of the compound. Due to the presence of bromine, the molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).

Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is predictable and can help in identifying the different functional groups and their connectivity within the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the propanone side chain and loss of bromine.

While the theoretical application of mass spectrometry to this compound is clear, a search of scientific literature and databases does not yield specific experimental mass spectral data, including detailed fragmentation analysis, for this compound.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Analysis Type | Predicted Information |

|---|---|

| Molecular Ion (M+) | Confirms the molecular weight and elemental formula. |

| Isotopic Pattern | Characteristic M+ and M+2 peaks for bromine. |

| Fragmentation | Provides structural details of the molecule. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is due to electronic transitions within the molecule, and the resulting spectrum can provide information about the chromophores present. A chromophore is the part of a molecule responsible for its color.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the substituted benzene ring. The presence of the hydroxyl, bromo, methyl, and propanone substituents on the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The phenolic and carbonyl groups are the primary chromophores in this molecule.

Analysis of the UV-Vis spectrum would allow for the characterization of the electronic properties of the molecule. However, a review of available scientific literature and spectral databases did not yield any specific experimental UV-Vis absorption data for this compound.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Information |

|---|---|

| λmax (nm) | Wavelengths of maximum absorbance. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single-Crystal X-ray Diffraction Analysis

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure and stereochemistry. It would reveal the planarity of the benzene ring, the orientation of the substituents, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Despite the potential for detailed structural elucidation, no published single-crystal X-ray diffraction studies for this specific compound were found in the searched scientific literature and crystallographic databases.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying crystalline phases and determining the degree of crystallinity of a material. The PXRD pattern is a fingerprint of the crystalline solid.

A powder XRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern could be used for phase identification and to distinguish between different polymorphic forms of the compound, if they exist. A thorough search of scientific databases did not reveal any publicly available powder X-ray diffraction data for this compound.

Table 3: Potential X-ray Diffraction Data for this compound

| Diffraction Method | Information Obtainable |

|---|---|

| Single-Crystal XRD | 3D molecular structure, bond lengths, bond angles, intermolecular interactions. |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in publicly accessible research. As a result, it is not possible to provide the specific data and detailed research findings required to populate the requested article structure, including data tables for quantum chemical calculations.

The requested analyses, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are highly specific to the exact molecular structure. The results from studies on similar but structurally different molecules cannot be used to accurately describe this compound.

To fulfill the request with scientific accuracy and without generating speculative or fabricated data, a dedicated computational study on this specific molecule would need to be performed and published. At present, such a study does not appear to be available.

Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated as per the specified outline and content requirements.

Computational and Theoretical Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing a valuable complement to experimental data. By employing various theoretical models, it is possible to gain a deeper understanding of the vibrational, electronic, and magnetic properties of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one.

Vibrational Frequency Calculations (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and determining the molecular structure of a compound. nih.gov Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netnih.gov For this compound, a detailed vibrational analysis can be performed to assign the characteristic vibrational modes.

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental spectra. researchgate.net Key vibrational modes for this molecule would include the O-H stretching of the hydroxyl group, the C=O stretching of the propanone moiety, C-H stretching and bending modes of the methyl and ethyl groups, as well as the aromatic C-C stretching and C-H bending vibrations. The presence of the bromine atom will also give rise to a characteristic C-Br stretching vibration at a lower frequency.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| O-H Stretch | ~3400-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | ~3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | ~2850-3000 | Medium | Medium |

| C=O Stretch | ~1650-1680 | Strong | Medium |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong | Strong |

| C-H Bend (Aliphatic) | ~1350-1470 | Medium | Medium |

| O-H Bend | ~1200-1400 | Medium | Weak |

| C-O Stretch | ~1150-1250 | Strong | Medium |

| C-Br Stretch | ~500-650 | Medium | Strong |

Note: The values in this table are illustrative and based on typical frequency ranges for the respective functional groups and findings for similar brominated phenolic compounds. Actual values would be obtained from specific DFT calculations.

Electronic Absorption Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This computational technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules with carbonyl and aromatic functionalities.

The electronic transitions are primarily associated with the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The substituents on the phenyl ring, namely the bromo, hydroxyl, and methyl groups, are expected to influence the energy of these transitions and thus the position of the absorption bands. The solvent environment can also play a significant role in the electronic absorption spectrum, and its effects can be modeled using various computational approaches. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320-350 | > 0.1 | π → π |

| S₀ → S₂ | ~270-290 | > 0.1 | π → π |

| S₀ → S₃ | ~240-260 | < 0.1 | n → π* |

Note: The values in this table are illustrative predictions based on TD-DFT calculations for similar aromatic ketones. The actual values are dependent on the specific computational method and basis set used.

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. osti.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for the structural elucidation of new compounds and for the assignment of ambiguous experimental signals. rsc.org

For this compound, GIAO calculations can predict the chemical shifts for all the unique proton and carbon atoms. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the electron-withdrawing bromine and carbonyl groups, and the electron-donating hydroxyl and methyl groups. Comparing the calculated chemical shifts with experimental data can confirm the proposed structure of the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~200-205 | OH | ~9.0-11.0 |

| C-OH | ~155-160 | Aromatic CH | ~6.8-7.5 |

| C-Br | ~110-115 | CH₂ (propanone) | ~2.8-3.2 |

| Aromatic C | ~115-140 | CH₃ (propanone) | ~1.0-1.3 |

| C-CH₃ | ~125-130 | CH₃ (phenyl) | ~2.2-2.5 |

| CH₂ (propanone) | ~30-35 | ||

| CH₃ (propanone) | ~8-12 | ||

| CH₃ (phenyl) | ~20-25 |

Note: These are estimated chemical shift ranges based on the GIAO method and data for analogous compounds. The actual values can vary depending on the solvent and the specific computational parameters.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). analis.com.myrsc.org Chalcone (B49325) derivatives and other molecules with donor-π-acceptor systems are known to exhibit significant NLO responses. analis.com.myrsc.org

This compound possesses donor (hydroxyl and methyl groups) and acceptor (carbonyl group) functionalities connected through a π-conjugated phenyl ring, suggesting that it may have interesting NLO properties. Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can provide insights into the NLO potential of this compound. A high value of β is indicative of a strong second-order NLO response.

Table 4: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | ~2.5 - 4.0 D |

| Mean Polarizability (α) | ~150 - 180 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | Significant, value dependent on computational method |

Note: The values are estimates based on computational studies of similar organic molecules. The actual values would require specific quantum chemical calculations.

Thermodynamic Property Calculations at Varied Temperatures

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. researchgate.netnih.gov These properties are derived from the calculated vibrational frequencies and are important for understanding the stability and reactivity of the compound under various thermal conditions.

For this compound, the thermodynamic functions can be calculated as a function of temperature. Generally, the heat capacity, entropy, and enthalpy will increase with increasing temperature, as more vibrational and rotational energy levels become populated. These theoretical predictions can be valuable in chemical process design and for understanding the behavior of the molecule in different environments.

Table 5: Predicted Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | ~150-180 | ~350-400 | ~20-30 |

| 500 | ~220-260 | ~450-500 | ~50-70 |

| 1000 | ~350-400 | ~600-650 | ~150-180 |

Note: These are illustrative values based on calculations for similar organic molecules. The exact values depend on the chosen theoretical level.

Conformational Analysis and Tautomerism Studies

The presence of rotatable bonds in this compound, such as the C-C bond between the phenyl ring and the carbonyl group, and the C-C bond within the propanone side chain, allows for the existence of different conformers. nih.gov Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov The relative energies of these conformers can provide insights into the preferred three-dimensional structure of the molecule.

Furthermore, the presence of a hydroxyl group ortho to a carbonyl group raises the possibility of tautomerism. nih.govresearchgate.net Keto-enol tautomerism is a common phenomenon in such systems. researchgate.net Theoretical calculations can be employed to determine the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion. nih.gov For this compound, it is expected that the enol form will be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Table 6: Relative Energies of Possible Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Key Features |

| Enol (Intramolecular H-bond) | 0 (most stable) | Six-membered ring formed by hydrogen bond |

| Keto | > 5-10 | No intramolecular hydrogen bond |

Note: The relative energies are estimates based on studies of similar 2-hydroxyketone systems. The actual energy difference would be determined through specific quantum chemical calculations.

Coordination Chemistry and Metal Complexation

Ligand Design Principles of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one

The efficacy of this compound as a ligand is rooted in its molecular architecture. The primary design principle involves the strategic placement of a phenolic hydroxyl (-OH) group ortho to a carbonyl (C=O) group of the propanone moiety on the phenyl ring. This arrangement creates a powerful bidentate chelation site.

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the adjacent carbonyl oxygen can simultaneously coordinate to a single metal ion. This coordination forms a highly stable, six-membered chelate ring, a favored conformation in coordination chemistry. The stability of this ring is a primary driver for complex formation, an observation known as the chelate effect. csbsju.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves a straightforward reaction between the ligand and a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.net The reaction is often carried out under reflux to ensure completion. In many procedures, a base is added to facilitate the deprotonation of the phenolic hydroxyl group, which is essential for chelation.

The general synthetic route can be represented as:

nL-H + MClx → [MLn] + nHCl

Where L-H represents the ligand, M is the metal ion, and n is the stoichiometric coefficient (typically 1 or 2).

Characterization of the resulting solid complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the empirical formula and the metal-to-ligand stoichiometry. Molar conductivity measurements in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature. nih.gov Magnetic susceptibility measurements provide information about the electronic configuration and spin state of the central metal ion. nih.gov

β-Hydroxy aryl ketones, such as this compound, are structurally analogous to the enol tautomer of 1,3-diketones (β-diketones), like the classic ligand acetylacetone (B45752) (acac). mdpi.com Both classes of compounds act as monoanionic, bidentate ligands that coordinate through two oxygen atoms (O,O-donors) to form stable six-membered chelate rings with metal ions. mdpi.combldpharm.com

The coordination chemistry of β-diketones with transition metals is extensive. These ligands are known to form neutral, stable, and often volatile complexes with a wide array of metals. ijrpas.com For a divalent metal ion (M²⁺), the reaction with two equivalents of a deprotonated β-hydroxy aryl ketone ligand (L⁻) would yield a neutral complex of the type [ML₂]. For a trivalent metal ion (M³⁺), a neutral [ML₃] complex would be formed. The stability and geometry of these complexes are influenced by the nature of the metal ion and the specific substituents on the ligand.

The predominant chelation mode for this compound and its analogs is bidentate, utilizing the phenoxide oxygen and the carbonyl oxygen as the two donor atoms. libretexts.org This O,O-donor set forms strong bonds with a variety of "hard" and borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

Studies on analogous ligands show that the stoichiometry of the resulting complexes is most commonly 1:2 (metal:ligand), particularly with divalent transition metal ions like Co(II), Ni(II), and Cu(II). nih.govresearchgate.net This stoichiometry leads to complexes with the general formula [M(L)₂], often resulting in a four-coordinate (tetrahedral or square planar) or six-coordinate (octahedral) geometry. The octahedral geometry is typically achieved through the coordination of two additional solvent molecules (e.g., water) in the axial positions. nih.gov Stoichiometries of 1:1 are also observed, which can lead to dimeric or polymeric structures, or complexes where remaining coordination sites are occupied by other ligands or anions. researchgate.netresearchgate.net

Structural Analysis of Coordination Compounds

The precise structure of the metal complexes and the nature of the metal-ligand interactions are elucidated through various analytical methods, primarily spectroscopy and thermal analysis.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for confirming the coordination of the ligand to the metal ion. mdpi.comchemsrc.com

Infrared Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex reveals key changes indicative of coordination.

O-H Stretching: The broad band corresponding to the phenolic ν(O-H) stretch, typically found around 3000-3400 cm⁻¹ in the free ligand, disappears in the spectrum of the complex. This indicates the deprotonation of the hydroxyl group upon chelation. ijrpas.com

C=O Stretching: The sharp band for the carbonyl ν(C=O) stretch, observed around 1640 cm⁻¹ in analogous free ligands, typically shifts to a lower frequency (by 15-40 cm⁻¹) in the complex. This shift confirms the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond. ijrpas.com

M-O Stretching: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the ν(M-O) stretching vibrations, providing direct evidence of the metal-oxygen bond formation. ijrpas.com

Below is a table showing typical IR spectral data for complexes of analogous 2-hydroxyketone ligands.

| Compound Type | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Free Ligand Analog | ~3200 | ~1640 | - |

| Metal Complex Analog | Absent | ~1605-1625 | ~450-580 |

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. In the free ligand, absorption bands are typically due to π → π* and n → π* transitions within the aromatic and carbonyl groups. Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d electronic transitions of the central metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral) of the metal ion. ijrpas.com

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and their decomposition patterns. researchgate.netijmra.us A typical TGA curve for a hydrated metal complex shows distinct mass loss steps at different temperature ranges.

Dehydration: An initial weight loss at a relatively low temperature (e.g., 100-200 °C) usually corresponds to the removal of lattice or coordinated water molecules. researchgate.net

Decomposition: At higher temperatures, subsequent weight loss steps signify the decomposition of the organic ligand framework.

Metal Oxide Formation: The final, stable residue at the end of the analysis is typically the most stable oxide of the metal, and the percentage of this residue can be used to confirm the metal content in the original complex. ijmra.us

The decomposition temperatures provide a measure of the thermal stability of the complexes. For instance, studies on chalcone (B49325) complexes derived from 2-hydroxyacetophenone (B1195853) show decomposition temperatures well above 200 °C, indicating significant thermal stability. ijrpas.com

A representative thermal decomposition pattern for a hypothetical hydrated M(II) complex, [M(L)₂(H₂O)₂], is shown below.

| Temperature Range | Mass Loss Event | Product |

| 120-180 °C | Loss of two water molecules | Anhydrous Complex [M(L)₂] |

| 250-500 °C | Decomposition of ligand molecules | Metal Oxide (e.g., MO) |

This comprehensive analysis, based on established principles and data from analogous compounds, provides a robust framework for understanding the coordination chemistry of this compound.

Theoretical Studies on Complex Stability and Electronic Configuration

Theoretical and computational chemistry provides a powerful lens for examining the stability and electronic properties of metal complexes. While specific theoretical studies on the coordination complexes of this compound are not extensively documented in publicly available literature, a wealth of research on structurally analogous compounds, such as derivatives of salicylaldehyde (B1680747) and other hydroxyketones, offers significant insights. These studies commonly employ Density Functional Theory (DFT) to predict and analyze the behavior of such molecules upon complexation with various metal ions.

Computational approaches, particularly DFT, are instrumental in understanding the structural and electronic characteristics of metal-drug complexes, thereby aiding in the rational design of more effective pharmaceutical agents before experimental validation. The insights gained from these theoretical models are crucial for predicting the pharmacokinetic behavior and various toxicity aspects of these compounds.

Methodologies in Theoretical Analysis

The primary theoretical tool for investigating the stability and electronic structure of transition metal complexes is Density Functional Theory (DFT). This method has been successfully used to examine the effects of substituents on the electronic and structural properties of related molecules. For instance, studies on bromo-substituted acetophenone (B1666503) isomers have utilized the B3LYP/CEP-121G protocol for structure optimization and property calculations.

Geometry optimization and frequency analyses are often performed using specific levels of theory, such as B3LYP/6-31G(d,p) for non-metal atoms and the Stuttgart-Dresden (SDD) basis set for transition metals. To account for the influence of the cellular environment, solvent effects are typically modeled using continuum models like the SMD (Solvation Model based on Density) model. From these calculations, key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, Molecular Electrostatic Potential (MEP), and thermodynamic metrics are computed.

Complex Stability Insights from Analogous Systems

The stability of metal complexes is a critical factor in their potential applications. Theoretical calculations can provide quantitative measures of this stability. For instance, in studies of piroxicam (B610120) transition metal complexes, the Co(II) and Ni(II) complexes exhibited the highest stabilization energies, indicating strong and favorable interactions between the metal and the ligand.

The stability of complexes is also influenced by the nature of the metal ion and the solvent environment. Theoretical studies have shown that both solvent polarity and the size of the metal ion have a significant impact on the physicochemical properties and potential bioavailability of metal-drug complexes. For example, the stability constants of some transition metal complexes with substituted aminothiazole Schiff bases were found to decrease with increasing temperature, suggesting that lower temperatures favor complexation. The negative values of the Gibbs free energy (ΔG) in these studies indicated a spontaneous reaction between the metal and the ligand, while negative enthalpy values (ΔH) pointed to the exothermic nature of the interaction.

Table 1: Illustrative Calculated Quantum Chemical Parameters for Metal Complexes of a Schiff Base Derived from 5-(diethylamino) salicylaldehyde (Analogous System)

| Complex | -EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Complex 1 | 5.353 | -2.750 | 2.60 | 1.30 | 0.77 | 4.05 | 6.31 |

| Complex 2 | 5.884 | -4.098 | 1.79 | 0.89 | 1.12 | 4.99 | 13.99 |

| Complex 3 | 5.584 | -4.244 | 1.34 | 0.67 | 1.49 | 4.91 | 17.99 |

| Complex 4 | 5.645 | -2.412 | 3.23 | 1.62 | 0.62 | 4.03 | 5.01 |

| Complex 5 | 3.721 | -1.500 | 2.22 | 1.11 | 0.90 | 2.61 | 3.07 |

| Complex 6 | 4.034 | -1.913 | 2.12 | 1.06 | 0.94 | 2.97 | 4.16 |

| Complex 7 | 2.710 | -1.598 | 1.11 | 0.56 | 1.79 | 2.15 | 4.11 |

| Complex 8 | 3.915 | -1.905 | 2.01 | 1.01 | 0.99 | 2.91 | 4.18 |

Note: This data is for an analogous system and is presented for illustrative purposes.

Electronic Configuration Analysis

The electronic configuration of a metal complex, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its reactivity and potential biological activity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is generally more reactive.

Theoretical studies on metal complexes often reveal that coordination to a metal ion can significantly alter the electronic properties of the organic ligand. For instance, DFT calculations on iron(III) complexes with 2-hydroxybenzophenones have shown that the reduction of these complexes is primarily metal-based. In these high-spin d5 complexes, the first reduction is centered on the iron atom, while subsequent reductions are ligand-based.

The HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps derived from DFT calculations help to identify reactive electrophilic and nucleophilic sites within the complex. This information is crucial for understanding how these molecules might interact with biological targets. For example, in the study of piroxicam complexes, enhanced charge transfer characteristics were observed upon complexation, which has implications for their mechanism of action.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Metal Complexes of a Schiff Base Derived from 5-(diethylamino) salicylaldehyde (Analogous System)

| Complex | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) | Electron Affinity (A) |

| Complex 1 | -5.353 | -2.750 | 5.353 | 2.750 |

| Complex 2 | -5.884 | -4.098 | 5.884 | 4.098 |

| Complex 3 | -5.584 | -4.244 | 5.584 | 4.244 |

| Complex 4 | -5.645 | -2.412 | 5.645 | 2.412 |

| Complex 5 | -3.721 | -1.500 | 3.721 | 1.500 |

| Complex 6 | -4.034 | -1.913 | 4.034 | 1.913 |

| Complex 7 | -2.710 | -1.598 | 2.710 | 1.598 |

| Complex 8 | -3.915 | -1.905 | 3.915 | 1.905 |

Note: This data is for an analogous system and is presented for illustrative purposes.

Advanced Applications in Research and Development

Utility as Synthetic Intermediates in Organic Synthesis

The strategic placement of functional groups in 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one makes it a highly useful synthon in organic chemistry. Ortho-hydroxyaryl ketones are recognized as excellent and readily available starting materials for synthesizing a wide array of both heterocyclic and non-heterocyclic compounds, often under simple experimental conditions and resulting in good yields. tandfonline.comresearchgate.net

Precursors for Bioactive Indole (B1671886) Derivatives

Indole and its derivatives are of significant interest due to their widespread occurrence in bioactive compounds and pharmaceuticals. google.comfrontiersin.orgnih.gov The propiophenone (B1677668) backbone of this compound can be utilized in synthetic pathways to construct the indole nucleus. While various methods exist for indole synthesis, the Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde.

Although direct use of this specific bromo-substituted propiophenone in a named reaction wasn't detailed in the surveyed literature, related amino-substituted propiophenones serve as key intermediates in the synthesis of complex indolizine-triones, which are precursors to potent antitumor agents like irinotecan. pharmaffiliates.com This highlights the role of the propiophenone structure in building complex, multi-ring systems that include nitrogen heterocycles. The synthesis of 5-bromo-indole derivatives is particularly important for producing compounds that treat cardiovascular and neurological diseases, as well as cancer. google.comgoogle.com

Scaffolds for Heterocyclic Compound Synthesis

The reactivity of ortho-hydroxyaryl ketones is well-established for the synthesis of a diverse range of oxygen-containing heterocycles. tandfonline.comresearchgate.net The proximity of the phenolic hydroxyl and the carbonyl group allows for intramolecular cyclization reactions to form stable ring systems.

Key synthetic applications for this class of compounds include:

Chromones: Ortho-hydroxyacetophenones, which are structurally similar to propiophenones, are valuable precursors for chromones (benzopyran-4-ones). The synthesis typically proceeds through a 1,3-diketone intermediate followed by acid-catalyzed cyclization. tandfonline.comresearchgate.net

Flavones: These compounds can be synthesized from ortho-hydroxyacetophenones via reaction with aroyl chlorides. tandfonline.com

Donor-Acceptor (D-A) Cyclopropanes: The parent compound can be converted into a 2-hydroxychalcone, which can then undergo Corey-Chaykovsky cyclopropanation to form 1-acyl-2-(2-hydroxyaryl)cyclopropanes. These D-A cyclopropanes are versatile intermediates for synthesizing chromanes and 2,3-dihydrobenzofurans. nih.gov

Other N-Heterocycles: Ketones, in general, are used in condensation reactions with various NH-heterocycles like pyrazoles, imidazoles, and triazoles to form N-alkenylated products, which are motifs found in pharmaceutically relevant scaffolds. nih.gov

| Heterocyclic Class | General Synthetic Approach | Key Intermediate | Reference |

|---|---|---|---|

| Chromones | Acylation and subsequent acid-catalyzed cyclization | 1,3-Diketone | tandfonline.comresearchgate.net |

| Flavones | Reaction with aroyl chlorides | Magnesium chelate of β-ketoester | tandfonline.com |

| Chromanes | Reaction of D-A cyclopropane (B1198618) with alkenes | 1-Acyl-2-(2-hydroxyaryl)cyclopropane | nih.gov |

| N-Alkenyl Heterocycles | Condensation with NH-heterocycles | Enamine | nih.gov |

Investigations in Materials Science

The molecular structure of this compound and its derivatives suggests potential applications in the development of advanced materials.

Applications in Polymerization Processes

While direct application of this compound in polymerization is not extensively documented, its functional groups offer pathways for incorporation into polymeric structures. The phenolic hydroxyl group can be functionalized to introduce a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. Alternatively, the ketone can be converted to a vinyl group, creating a monomer. Poly(N-vinylindole)s, which could be synthesized from indole derivatives of the title compound, have been reported as promising semiconducting and photosensitive materials. nih.gov

Potential in Designing Functional Materials with NLO Properties

Nonlinear optical (NLO) materials are crucial for applications in laser technology, optical communication, and data storage. ijres.org Organic molecules, particularly those with delocalized π-electron systems connecting electron-donor and electron-acceptor groups, often exhibit significant NLO properties. ijres.org

Chalcones (1,3-diaryl-2-propen-1-ones), which can be synthesized from propiophenones via condensation with aromatic aldehydes, are a well-studied class of organic NLO materials. ijres.orgrsc.orgspringernature.com The general structure of chalcones provides a conjugated backbone that facilitates intramolecular charge transfer, a key requirement for second-order NLO activity. The synthesis of a chalcone (B49325) from this compound would result in a molecule with an electron-donating hydroxyl group and a bromine atom, which can influence the electronic properties and crystal packing, both of which are critical for achieving a strong NLO response. ijres.org Theoretical and experimental studies on various chalcone derivatives confirm their potential for NLO applications. rsc.org

Biological Activity Studies (Mechanistic in vitro Focus, excluding human trials)

The brominated phenol (B47542) motif is present in many natural and synthetic compounds with notable biological activity. nih.gov Derivatives of ortho-hydroxyaryl ketones are frequently evaluated for a range of pharmacological effects in vitro.

Studies on structurally related compounds demonstrate a variety of biological actions:

Anticancer/Antiproliferative Activity: Flavanone and chromanone derivatives have been shown to possess antiproliferative activity against various colon cancer cell lines, with IC50 values in the low micromolar range (~8–30 µM). nih.gov The mechanism often involves the generation of intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) levels, leading to oxidative stress, DNA damage, and induction of apoptosis or autophagy. nih.gov

Antimicrobial Activity: Various 4-hydroxycoumarin (B602359) derivatives, which can be synthesized from related phenolic precursors, exhibit anti-bacterial and anti-inflammatory effects. mdpi.com For example, brodifacoum was found to inhibit nitrite (B80452) accumulation in LPS-stimulated microglia BV-2 cells, indicating anti-inflammatory potential. mdpi.com

Antiviral and Antibacterial Activity: A complex calixarene (B151959) synthesized from 5-bromo-2-hydroxybenzaldehyde was found to be strongly antiviral against Herpes Simplex Virus-1 (HSV-1) and weakly antibacterial against Gram-positive bacteria, while being non-toxic to Vero cells. mdpi.com

Enzyme Inhibition: Derivatives of β-amino-α,β-unsaturated ketones have been investigated as potential inhibitors of enzymes like Acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. biointerfaceresearch.com

| Compound Class | Biological Activity | Observed In Vitro Mechanism/Effect | Reference |

|---|---|---|---|